Palmitoylglycine

Description

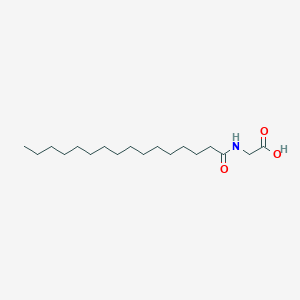

Structure

2D Structure

Properties

IUPAC Name |

2-(hexadecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTFEOAKFFQCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179163 | |

| Record name | N-Palmitoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2441-41-0, 158305-64-7 | |

| Record name | N-Palmitoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2441-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Palmitoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002441410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hexadecanoylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Palmitoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Palmitoylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITOYL GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6V3RIU5KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Endogenous Function of Palmitoylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoylglycine (PalGly) is an endogenous N-acyl amide that has emerged as a significant signaling molecule with pleiotropic effects, particularly in the modulation of pain and inflammation. Structurally similar to the endocannabinoid anandamide, PalGly is synthesized in mammalian tissues and exerts its biological activities through interactions with specific G-protein coupled receptors and ion channels. This technical guide provides an in-depth overview of the core endogenous functions of Palmitoylglycine, detailing its signaling pathways, quantitative physiological effects, and the experimental methodologies used to elucidate its biological roles.

Introduction

The family of N-acyl amides represents a class of lipid signaling molecules that play crucial roles in various physiological processes. While N-arachidonoyl ethanolamine (B43304) (anandamide) is the most extensively studied member, recent research has shed light on the importance of other N-acyl amides, including N-Palmitoylglycine (PalGly). PalGly is formed by the conjugation of palmitic acid and glycine (B1666218) and is found in significant quantities in tissues such as the skin and spinal cord[1][2][3]. Its metabolic regulation is closely linked to the enzyme fatty acid amide hydrolase (FAAH), which is responsible for its degradation[1][4]. This guide will explore the known endogenous functions of PalGly, focusing on its molecular mechanisms of action.

Biosynthesis and Metabolism

The endogenous production of this compound can occur through several enzymatic pathways. One major pathway involves the direct conjugation of palmitic acid to glycine. The enzyme glycine N-acyltransferase can catalyze this reaction[5]. Additionally, cytochrome c has been shown to produce N-acyl glycines in vitro[6].

The primary enzyme responsible for the degradation of PalGly is Fatty Acid Amide Hydrolase (FAAH)[1][4]. The metabolic regulation of PalGly by FAAH is evidenced by significantly higher levels of PalGly in the brains of FAAH knockout (KO) mice compared to wild-type (WT) animals[1][4].

Molecular Mechanisms of Action

G-Protein Coupled Receptor Signaling

Recent studies have identified the G-protein coupled receptor GPR132, also known as G2A, as a receptor for this compound[7][8]. PalGly activates GPR132 with a potency greater than or comparable to other known ligands like 9-hydroxyoctadecadienoic acid (9-HODE)[7][8]. The activation of GPR132 by PalGly is sensitive to pertussis toxin (PTX), indicating the involvement of Gαi/o proteins in the downstream signaling cascade[1][4][9].

Modulation of Calcium Influx

A key function of this compound is its ability to modulate intracellular calcium levels. In sensory neurons, PalGly induces a transient influx of extracellular calcium[1][4][10]. This effect is characterized by its dependence on extracellular calcium and sensitivity to pertussis toxin, further supporting a G-protein coupled receptor-mediated mechanism[1][4]. The PalGly-induced calcium influx can be blocked by nonselective calcium channel blockers such as ruthenium red and SK&F96365[11].

Nitric Oxide Production

In addition to its effects on calcium signaling, this compound also influences the production of nitric oxide (NO). The influx of calcium induced by PalGly can activate calcium-sensitive nitric oxide synthase (NOS) enzymes, leading to the production of NO[1]. This effect can be inhibited by NOS inhibitors like 7-nitroindazole[4].

Physiological Functions

Nociception and Pain Modulation

One of the most significant endogenous functions of this compound is its role in the modulation of pain. High levels of PalGly are found in the skin and spinal cord, areas crucial for sensory processing[1]. Peripherally administered PalGly has been shown to potently inhibit the heat-evoked firing of nociceptive wide dynamic range (WDR) neurons in the rat dorsal horn[1][4][6]. This antinociceptive effect suggests that PalGly acts as an endogenous analgesic agent.

Anti-inflammatory Effects

Similar to other N-acyl amides like N-palmitoyl ethanolamine (PEA), this compound is believed to possess anti-inflammatory properties[1][12][13][14]. The activation of GPR132 and the subsequent modulation of intracellular signaling pathways can influence the expression and release of inflammatory mediators. While the direct anti-inflammatory mechanisms of PalGly are still under investigation, its structural and functional similarities to other anti-inflammatory lipids suggest a significant role in inflammatory processes.

Quantitative Data Summary

| Parameter | Value | Cell/Tissue Type | Reference |

| Endogenous Levels | |||

| PalGly in Rat Skin | ~100-fold > Anandamide | Rat Skin | [1][3][4] |

| PalGly in Rat Brain | ~3-fold > Anandamide | Rat Brain | [1][3][4] |

| Receptor Activation | |||

| GPR132 Activation (EC₅₀) | Potency: N-palmitoylglycine > 9-HODE | HEK293 cells expressing GPR132 | [7][8] |

| Calcium Influx | |||

| EC₅₀ in F-11 cells | 5.5 µM | F-11 (DRG-like) cells | [2] |

| Average Calcium Increase | >50 nM over baseline | Dorsal Root Ganglion (DRG) cells | [1] |

| Neuronal Firing | |||

| Inhibition of Heat-Evoked Firing | 0.43 µg in 50 µl (intraplantar injection) | Rat Dorsal Horn WDR Neurons | [1] |

Experimental Protocols

Quantification of this compound Levels

Method: Nano-High-Performance Liquid Chromatography/Hybrid Quadrupole Time-of-Flight (HPLC/QqTOF) Mass Spectrometry.

Protocol Outline:

-

Lipid Extraction: Tissues (e.g., rat brain, skin) are homogenized and subjected to lipid extraction using a modified Bligh-Dyer method with chloroform/methanol/water.

-

Partial Purification: The lipid extracts are partially purified using solid-phase extraction (SPE) to enrich the N-acyl amide fraction.

-

LC-MS/MS Analysis: The purified samples are analyzed by nano-HPLC coupled to a QqTOF mass spectrometer. This compound is identified and quantified based on its specific retention time and mass-to-charge ratio (m/z) in comparison to a synthetic standard.

Measurement of Intracellular Calcium Influx

Method: Fura-2 Calcium Imaging.

Protocol Outline:

-

Cell Culture and Loading: Dorsal Root Ganglion (DRG) neurons or F-11 cells are cultured on glass coverslips and loaded with the ratiometric calcium indicator Fura-2-acetoxymethyl ester (Fura-2 AM).

-

Perfusion and Stimulation: The cells are placed in a perfusion chamber on an inverted microscope stage and continuously perfused with a physiological salt solution. This compound is applied via the perfusion system.

-

Imaging and Analysis: Cells are alternately excited at 340 nm and 380 nm, and the emitted fluorescence at 510 nm is captured using a CCD camera. The ratio of fluorescence intensities (F340/F380) is calculated to determine the intracellular calcium concentration.

Electrophysiological Recordings from Dorsal Horn Neurons

Method: In vivo single-unit extracellular recordings.

Protocol Outline:

-

Animal Preparation: Anesthetized rats are subjected to a laminectomy to expose the lumbar spinal cord.

-

Neuron Identification: A tungsten microelectrode is advanced into the dorsal horn to record the extracellular activity of single wide dynamic range (WDR) neurons. Neurons are characterized by their responses to mechanical and thermal stimuli applied to their receptive fields on the hind paw.

-

Drug Administration and Stimulation: A baseline of heat-evoked neuronal firing is established. This compound is then administered via intraplantar injection into the receptive field. The heat stimulus is reapplied, and the change in neuronal firing is recorded and analyzed.

Conclusion and Future Directions

This compound is an important endogenous lipid mediator with well-defined roles in pain modulation and cellular signaling. Its actions are primarily mediated through the G-protein coupled receptor GPR132, leading to downstream effects on calcium influx and nitric oxide production. The antinociceptive properties of this compound make it and its signaling pathway attractive targets for the development of novel analgesic and anti-inflammatory therapeutics.

Future research should focus on further elucidating the complete signaling network downstream of GPR132 activation by this compound. Investigating the potential involvement of other receptors and ion channels will provide a more comprehensive understanding of its physiological functions. Furthermore, exploring the therapeutic potential of this compound analogues in preclinical models of chronic pain and inflammatory diseases is a promising avenue for drug development.

References

- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0013034) [hmdb.ca]

- 6. [PDF] N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons | Semantic Scholar [semanticscholar.org]

- 7. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N‐this compound and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 12. Effect of palmitoylethanolamide on inflammatory and neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Isolation of N-palmitoyl glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoyl glycine (B1666218) (PalGly) is an endogenous N-acyl amino acid that has emerged as a significant signaling lipid, particularly within the nervous system. Structurally analogous to the well-characterized N-acyl ethanolamines, PalGly has been identified as a modulator of calcium influx and nitric oxide production in sensory neurons, implicating it in pain and inflammation pathways.[1][2][3] Its discovery was predicated on the known enzymatic pathways for conjugating fatty acids with amino acids and the high abundance of its precursor, palmitic acid, in the brain.[1][2][4] PalGly is endogenously produced in mammalian tissues, with notably high concentrations in the skin and spinal cord.[4][5] Functionally, it has been shown to inhibit heat-evoked firing of nociceptive neurons.[2][4][5] The cellular actions of PalGly are mediated, at least in part, through G protein-coupled receptors (GPCRs), with evidence pointing towards interactions with GPR18 and GPR132 (also known as G2A).[3][6][7][8][9] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of N-palmitoyl glycine, including detailed experimental protocols, quantitative data, and graphical representations of its biochemical and signaling pathways to serve as a resource for researchers in lipidomics and drug development.

Discovery and Identification

The hypothesis for the existence of N-palmitoyl glycine arose from the established presence of enzymes capable of conjugating fatty acids with glycine and the high physiological abundance of palmitic acid.[1][2][3] Its discovery followed the characterization of other bioactive N-acyl amides, such as N-arachidonoyl glycine (NAGly), which is known to have antinociceptive and anti-inflammatory effects.[1][2][4]

The initial identification of endogenous PalGly was achieved using lipid extracts from rat brain, which were then subjected to a multi-step purification and analysis process.[1][4] The definitive identification was accomplished through nano-high-performance liquid chromatography (HPLC) coupled with hybrid quadrupole time-of-flight (QqTOF) mass spectrometry.[2][3][5] The identity of the endogenous compound was confirmed by comparing its retention time and mass spectra with those of a synthetic N-palmitoyl glycine standard.[4]

Experimental Workflow for Discovery and Isolation

The following diagram outlines the general workflow employed for the discovery and subsequent isolation of N-palmitoyl glycine from biological tissues.

Biosynthesis of N-palmitoyl glycine

The precise biosynthetic pathway for N-palmitoyl glycine in vivo is still under investigation, but several enzymatic routes have been proposed. These pathways are analogous to those for other N-acyl amino acids.

-

Direct conjugation of a fatty acyl-CoA with glycine: This is considered a primary pathway, catalyzed by a glycine N-acyltransferase (GLYAT) or a related enzyme like glycine N-acyltransferase-like 3 (GLYATL3).[10][11][12] The process begins with the activation of palmitic acid to palmitoyl-CoA by an acyl-CoA synthetase.[10][11]

-

Sequential oxidation of N-palmitoyl ethanolamine (B43304): This pathway involves the conversion of N-palmitoyl ethanolamine (anandamide analogue) via the sequential action of an alcohol dehydrogenase and an aldehyde dehydrogenase.[10][12]

-

Cytochrome c-mediated synthesis: In vitro studies have shown that cytochrome c, with hydrogen peroxide as a cofactor, can produce N-acyl glycines from the corresponding fatty acid CoA and glycine.[4][11]

The following diagram illustrates the primary proposed biosynthetic pathways.

Signaling Pathways

N-palmitoyl glycine exerts its biological effects by modulating intracellular signaling cascades, primarily involving calcium mobilization and subsequent nitric oxide production. This signaling is initiated by the interaction of PalGly with specific GPCRs on the cell surface.

The effect of PalGly on calcium influx is sensitive to pertussis toxin (PTX), indicating the involvement of a Gαi/o-coupled GPCR.[2][3][5] Upon receptor activation, the G protein complex dissociates, leading to the activation of downstream effectors that ultimately cause an influx of extracellular calcium. This rise in intracellular calcium then activates calcium-sensitive nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO), a key signaling molecule in the nervous system.[2][13][14] GPR132 (G2A) has been identified as a receptor for N-palmitoyl glycine, and GPR18 is another putative target.[3][6]

Quantitative Data

Table 1: Endogenous Levels of N-palmitoyl glycine in Rat Tissues

| Tissue | Concentration (pmol/g) |

| Skin | ~1600 |

| Spinal Cord | Not specified, but high levels reported |

| Brain | ~50 |

| Small Intestine | Data not available |

Data sourced from Rimmerman et al., 2008.[4]

Table 2: Bioactivity of N-palmitoyl glycine

| Parameter | Value | Cell Type / Model |

| EC₅₀ for Ca²⁺ Influx | 5.5 µM | F-11 (DRG-like) cells |

| Antinociceptive Dose | 0.43 µg (subdermal) | Rat paw |

Data sourced from Cayman Chemical product information and Rimmerman et al., 2008.[4]

Table 3: Receptor Activation Profile for N-acylglycines at GPR132

| Ligand | Order of Potency at GPR132 |

| N-palmitoylglycine | 1 |

| 9-HODE | 2 |

| N-linoleoylglycine | 2 |

| Linoleamide | 3 |

| N-oleoylglycine | 4 |

| N-stereoylglycine | 4 |

| N-arachidonoylglycine | 5 |

| N-docosehexanoylglycine | 6 |

Data adapted from Southern et al., 2019.[6][7][8][9]

Experimental Protocols

Protocol for Lipid Extraction and Partial Purification of N-palmitoyl glycine

This protocol is adapted from methodologies used for the extraction of N-acyl amides from biological tissues.[4][5]

Materials:

-

Biological tissue (e.g., brain, skin, spinal cord)

-

Methanol (B129727) (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Water (HPLC grade)

-

C18 Solid-Phase Extraction (SPE) columns (500 mg)

-

Silica (B1680970) SPE columns (100 mg)

-

Homogenizer

-

Centrifuge

-

Nitrogen gas or SpeedVac for evaporation

Procedure:

-

Homogenization: Homogenize the weighed tissue sample in a methanol/chloroform (2:1, v/v) solution.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of methanol:chloroform:water (2:2:1.8, v/v/v). Vortex thoroughly and centrifuge to separate the phases.

-

Lipid Extraction: Carefully collect the lower organic (chloroform) phase containing the lipids.

-

Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a SpeedVac.

-

C18 SPE Purification:

-

Precondition a C18 SPE column with methanol, followed by water.

-

Resuspend the dried lipid extract in a suitable solvent and load it onto the column.

-

Wash the column with 60% methanol.

-

Elute the N-acyl amides with 80% methanol.

-

-

Silica SPE Purification:

-

Dry the eluate from the C18 column.

-

Reconstitute the sample in chloroform and load it onto a silica SPE column.

-

Wash the column with chloroform and then with 10% methanol in chloroform.

-

Elute the N-palmitoyl glycine-containing fraction with 25% methanol in chloroform.

-

-

Final Preparation: Dry the final eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol for LC-MS/MS Quantification of N-palmitoyl glycine

This protocol provides general parameters for the quantification of PalGly based on published methods.[4][15]

Instrumentation:

-

Liquid Chromatography system (e.g., HPLC or UPLC)

-

Triple Quadrupole Mass Spectrometer

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 75 µm for nano-LC).

-

Mobile Phase A: 2% acetonitrile (B52724) in water + 0.1% formic acid.

-

Mobile Phase B: 98% acetonitrile + 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 100% B over 30 minutes.

-

Flow Rate: ~300 nl/min for nano-LC.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for PalGly: m/z 314.2 → 76.1 (Precursor ion [M+H]⁺ to a characteristic fragment ion). Note: Exact m/z values may vary slightly based on instrument calibration.

-

Internal Standard: A deuterated N-acyl glycine standard (e.g., [²H₈]-NAGly) should be used for accurate quantification.

Protocol for Intracellular Calcium Imaging using Fura-2 AM

This protocol is a generalized procedure for measuring changes in intracellular calcium in response to PalGly in cultured cells like DRG neurons or F-11 cells.[2][16][17]

Materials:

-

Cultured cells on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

-

Dye Loading:

-

Prepare a stock solution of Fura-2 AM in DMSO.

-

Dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM.

-

Incubate the cells with the Fura-2 AM solution for 30-45 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells three times with fresh HBSS to remove extracellular dye. Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and recording the emission at ~510 nm.

-

Apply N-palmitoyl glycine at the desired concentration to the perfusion buffer.

-

Record the change in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

-

Protocol for Nitric Oxide Production Assay (Griess Assay)

This protocol measures nitric oxide production indirectly by quantifying its stable breakdown product, nitrite (B80452), in the cell culture medium.[18]

Materials:

-

Cell culture supernatant

-

Griess Reagent (typically a two-part solution):

-

Part A: Sulfanilamide in an acidic solution.

-

Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

-

-

Sodium nitrite standard solution (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Sample Collection: Collect the cell culture medium from cells that have been treated with N-palmitoyl glycine for a specified period.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same culture medium as the samples.

-

Griess Reaction:

-

Pipette 50-100 µL of each sample and standard into separate wells of a 96-well plate.

-

Add 50-100 µL of Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50-100 µL of Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve. An increase in nitrite concentration indicates an increase in nitric oxide production.

Conclusion

N-palmitoyl glycine is a bioactive lipid with significant potential as a modulator of neuronal signaling. Its discovery has expanded the family of N-acyl amides and opened new avenues for research into pain, inflammation, and other neurological processes. The methodologies outlined in this guide provide a framework for the isolation, quantification, and functional characterization of this important endogenous molecule. Further research into its specific receptors and downstream signaling pathways will be crucial for understanding its physiological roles and for the potential development of novel therapeutic agents targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.7. Calcium imaging in acutely dissociated dorsal root ganglion neurons [bio-protocol.org]

- 3. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 13. Nitric oxide as a messenger between neurons and satellite glial cells in dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redox and Nitric Oxide-Mediated Regulation of Sensory Neuron Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. moodle2.units.it [moodle2.units.it]

- 17. Intracellular calcium regulation among subpopulations of rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to Palmitoylglycine: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoylglycine is an endogenous N-acyl amino acid, a signaling lipid molecule composed of the 16-carbon saturated fatty acid, palmitic acid, linked to the amino acid glycine (B1666218) via an amide bond.[1] This amphiphilic molecule is found in various mammalian tissues, including the skin and nervous system, where it plays a significant role in modulating cellular signaling pathways.[1][2] Notably, this compound is recognized for its involvement in pain signaling, inflammation, and cellular homeostasis through its interaction with G-protein coupled receptors and subsequent modulation of intracellular calcium and nitric oxide levels.[3][4] Its unique chemical structure and biological activity make it a molecule of interest in cosmetic, pharmaceutical, and biochemical research.[1] This guide provides a comprehensive overview of the structure, chemical properties, and biological functions of this compound, including detailed experimental protocols and visualizations of its signaling pathways.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic palmitoyl (B13399708) chain and a hydrophilic glycine head group, rendering it amphiphilic. This structure allows it to interact with lipid membranes and modulate protein function.[1]

General and Physicochemical Properties

The general and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(hexadecanoylamino)acetic acid | [5] |

| Synonyms | N-Palmitoyl-Glycine, Pal-Gly-OH, N-Hexadecanoyl-glycine, Elmiric acid | [5][6][7] |

| Molecular Formula | C₁₈H₃₅NO₃ | [6][7] |

| Molecular Weight | 313.48 g/mol | [3][7] |

| Appearance | White to off-white crystalline solid or waxy powder | [1][6] |

| Melting Point | 113-127 °C | [6] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO). | [1] |

| Purity (Commercial) | ≥98% (HPLC), >99% | [7] |

Spectroscopic Data

Mass Spectrometry (MS-MS): Mass spectrometric analysis is a key technique for the identification and quantification of this compound.

| Parameter | Value | Reference(s) |

| Precursor Ion | [M+H]⁺ | [5] |

| Precursor m/z | 314.269 | [5] |

| Fragment Ions | 296.3, 268.3, 239.2 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected): While a dedicated public spectrum for this compound is not readily available, the expected chemical shifts can be inferred from its constituent parts:

-

¹H NMR: The spectrum would show characteristic peaks for the long aliphatic chain of palmitic acid (multiple overlapping signals in the 0.8-1.6 ppm range for -CH₃ and -(CH₂)n- groups), a triplet around 2.2-2.4 ppm for the -CH₂- group adjacent to the carbonyl, a signal for the N-H proton of the amide (typically broad, around 5.5-8.5 ppm), and a signal for the -CH₂- of the glycine moiety (around 3.8-4.2 ppm).

-

¹³C NMR: The spectrum would display a peak for the carbonyl carbon of the amide at approximately 170-175 ppm, a peak for the carboxylic acid carbon of glycine around 175-180 ppm, a signal for the α-carbon of glycine at roughly 40-45 ppm, and a series of peaks for the carbons of the palmitoyl chain between 14-40 ppm.

Infrared (IR) Spectroscopy (Expected): The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H stretch: A band around 3300 cm⁻¹ from the amide group.

-

C-H stretch: Strong bands in the 2850-2960 cm⁻¹ region due to the long alkyl chain.

-

C=O stretch (amide I): A strong absorption band around 1640-1680 cm⁻¹.

-

N-H bend (amide II): A band in the region of 1520-1570 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, broad band around 1700-1730 cm⁻¹.

-

O-H stretch (carboxylic acid): A very broad band in the 2500-3300 cm⁻¹ region, often overlapping with the N-H stretch.

Biological Activity and Signaling Pathways

This compound is an endogenous signaling lipid that modulates several physiological processes, primarily in the nervous and immune systems.[3]

GPR132/G2A Receptor Activation

Recent studies have identified this compound as a ligand for the G-protein coupled receptor GPR132, also known as G2A.[8] The binding of this compound to GPR132 initiates a signaling cascade through a Gαi/o-coupled pathway.[1]

Modulation of Calcium Influx and Nitric Oxide Production

Activation of GPR132 by this compound leads to a transient influx of extracellular calcium.[4] This increase in intracellular calcium concentration activates calcium-sensitive nitric oxide synthases (NOS), resulting in the production of nitric oxide (NO).[3] The EC₅₀ for this compound-induced calcium influx in dorsal root ganglion (DRG)-like cells is approximately 5.5 µM.[9]

Role in Nociception

This compound has been shown to potently inhibit the heat-evoked firing of nociceptive neurons in the dorsal horn of the spinal cord, suggesting its role as an endogenous analgesic molecule.[1][10] This effect is likely mediated by its signaling pathway involving calcium and nitric oxide.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of glycine with palmitoyl chloride.[11]

Methodology:

-

Preparation of Palmitoyl Chloride: Palmitic acid is reacted with a chlorinating agent such as phosgene or thionyl chloride in the presence of a catalyst (e.g., DMF) to produce palmitoyl chloride. The product is then purified by vacuum distillation.[11]

-

Acylation of Glycine: Glycine is dissolved in an aqueous alkaline solution (e.g., NaOH solution). Palmitoyl chloride is added dropwise to the glycine solution while maintaining the pH and temperature. The reaction mixture is stirred for several hours.[11]

-

Purification: After the reaction is complete, the solution is acidified (e.g., with HCl) to precipitate the this compound. The white solid is then collected by filtration, washed, and dried.[11]

Measurement of Intracellular Calcium Influx

The influx of calcium into cells upon stimulation with this compound can be measured using fluorescent calcium indicators like Fura-2 AM.[4]

Methodology:

-

Cell Culture: Plate cells (e.g., F-11 or primary dorsal root ganglion cells) on glass coverslips and culture overnight.

-

Dye Loading: Incubate the cells with 3 µM Fura-2 AM in a suitable medium (e.g., Ham's F-12) for 60 minutes at room temperature.

-

Washing: Wash the cells three times with the medium to remove excess dye.

-

Imaging: Mount the coverslip on an inverted microscope equipped for ratiometric fluorescence imaging.

-

Stimulation and Recording: Record the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission). Apply a known concentration of this compound and continue recording the changes in the fluorescence ratio, which correspond to changes in intracellular calcium concentration.

Measurement of Nitric Oxide Production

Nitric oxide production can be measured directly using electrochemical sensors or indirectly using assays that detect its stable oxidation products, nitrite (B80452) and nitrate.

Methodology (Griess Assay - Indirect):

-

Cell Culture and Stimulation: Culture cells in a multi-well plate. Treat the cells with this compound for a specified period.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Add the Griess reagent to the culture supernatant and incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Applications in Research and Drug Development

The unique biological activities of this compound make it a valuable tool and a potential therapeutic target in several areas:

-

Pain and Inflammation Research: As a modulator of nociception, this compound and its signaling pathway are of interest for the development of novel analgesics and anti-inflammatory agents.[1][10]

-

Cosmetics and Dermatology: Due to its presence in the skin and its amphiphilic nature, this compound is used in cosmetic formulations for its skin-conditioning properties.[6]

-

Neuroscience: The role of this compound in neuronal signaling suggests its potential involvement in various neurological processes and disorders.[3]

-

Drug Delivery: Its lipid-like structure may be exploited for the development of drug delivery systems that can enhance the penetration of therapeutic agents through biological membranes.[1]

Conclusion

This compound is an important endogenous lipid with a well-defined chemical structure and significant biological activities. Its role as a ligand for the GPR132 receptor and its subsequent modulation of calcium and nitric oxide signaling pathways underscore its importance in cellular communication, particularly in the context of pain and inflammation. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the physiological and pathological roles of this compound and to explore its therapeutic potential. Further research into the precise mechanisms of action and the full spectrum of its biological effects will continue to be a valuable endeavor for the scientific and drug development communities.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]

- 3. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]

- 5. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of Palmitoylglycine in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylglycine, a member of the N-acyl amino acid (NAA) family, is an endogenous lipid signaling molecule implicated in various physiological processes. Its biosynthesis is a critical area of study for understanding its roles in health and disease, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known biosynthetic pathways of this compound in mammals, detailing the key enzymes, their kinetics, and the experimental protocols used for their characterization.

Core Biosynthetic Pathways

The synthesis of this compound in mammals is primarily attributed to the enzymatic activity of Peptidase M20 Domain Containing 1 (PM20D1). Other enzymes, such as Fatty Acid Amide Hydrolase (FAAH) and Glycine (B1666218) N-acyltransferase (GLYAT), have also been implicated, though their roles in the direct synthesis of long-chain NAAs like this compound are less defined.

The PM20D1 Pathway

The principal enzyme responsible for the biosynthesis of a variety of N-acyl amino acids, including this compound, is the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1) [1][2][3]. PM20D1 is a bidirectional enzyme, capable of both synthesizing N-acyl amino acids from a fatty acid and an amino acid, and hydrolyzing them back to their constituent molecules[1][2][3].

The synthesis reaction catalyzed by PM20D1 is a condensation reaction:

Palmitic Acid + Glycine <—> this compound + H₂O

Diagram of the PM20D1-mediated biosynthesis of this compound.

Caption: PM20D1 catalyzes the reversible condensation of Palmitic Acid and Glycine.

Other Potential Pathways

-

Fatty Acid Amide Hydrolase (FAAH): While primarily known for its role in the degradation of endocannabinoids and other fatty acid amides, FAAH has been shown to exhibit bidirectional activity and may contribute to the synthesis of certain N-acyl amino acids[4]. However, its specific activity with palmitic acid and glycine to form this compound is not well-characterized.

-

Glycine N-acyltransferase (GLYAT): This mitochondrial enzyme is known to conjugate glycine to various acyl-CoA molecules, primarily short- to medium-chain fatty acyl-CoAs and xenobiotic carboxylic acids[5][6]. While it has been suggested as a potential contributor to the synthesis of long-chain N-acyl glycines, kinetic data for its activity with palmitoyl-CoA is limited, and its primary role appears to be in detoxification pathways[7].

Quantitative Data

Specific kinetic parameters for the synthesis of this compound by mammalian enzymes are not extensively documented in the literature. The available data primarily focuses on other N-acyl amino acids or different substrates.

| Enzyme | Substrates | Product | Vmax | Km | kcat | Source |

| PM20D1 (mouse) | Oleic Acid, Phenylalanine | N-Oleoyl-phenylalanine | - | - | - | [2] |

| PM20D1 (mouse, liver lysate) | Oleic Acid, Phenylalanine | N-Oleoyl-phenylalanine | 4.4 ± 0.5% conversion | - | - | [8] |

| GLYAT (human, recombinant) | Benzoyl-CoA, Glycine | N-Benzoylglycine (Hippurate) | 1.8 ± 0.1 µmol/min/mg | Benzoyl-CoA: 96.6 ± 7.9 µM; Glycine: 20.3 ± 1.8 mM | 1.1 ± 0.1 s⁻¹ | [5][6] |

Note: The table highlights the lack of specific kinetic data for this compound synthesis. The data for PM20D1 is presented as percentage conversion due to the absence of detailed kinetic analysis in the cited study. The data for GLYAT is for a different substrate (benzoyl-CoA) and is included for comparative purposes. Further research is needed to determine the kinetic parameters for the synthesis of this compound by these enzymes.

Experimental Protocols

Recombinant PM20D1 Expression and Purification

A detailed protocol for the expression and purification of recombinant human PM20D1 with a C-terminal His-tag in E. coli is provided below. This protocol can be adapted for other expression systems and tags.

Diagram of the experimental workflow for recombinant PM20D1 production.

Caption: Workflow for the production and purification of recombinant PM20D1.

Methodology:

-

Cloning: The human PM20D1 coding sequence is cloned into a pET expression vector (e.g., pET-28a) containing a C-terminal 6x-His-tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3)[9].

-

Expression:

-

A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin).

-

The starter culture is grown overnight at 37°C with shaking.

-

A larger volume of LB medium is inoculated with the overnight culture and grown at 37°C until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility[10].

-

-

Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Cells are lysed by sonication on ice[9].

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged PM20D1 is loaded onto a Ni-NTA affinity chromatography column[9][10].

-

The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The recombinant PM20D1 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purified protein is then dialyzed against a suitable storage buffer and concentrated. Protein purity is assessed by SDS-PAGE.

-

PM20D1 Enzymatic Assay for this compound Synthesis

This protocol is adapted from methods used for other N-acyl amino acids and can be used to measure the synthase activity of PM20D1 with palmitic acid and glycine[2].

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant PM20D1 (e.g., 1-5 µg)

-

Palmitic acid (e.g., 100-500 µM, pre-complexed with fatty acid-free BSA)

-

Glycine (e.g., 1-10 mM)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Total reaction volume: 100 µL

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding an organic solvent, such as 400 µL of a 2:1 (v/v) mixture of acetonitrile (B52724) and methanol[2].

-

Extraction and Analysis:

-

Vortex the quenched reaction and centrifuge to pellet any precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the formation of this compound by LC-MS/MS.

-

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram of the LC-MS/MS quantification workflow.

Caption: Workflow for the quantification of this compound in plasma samples.

Methodology:

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add an internal standard (e.g., d3-Palmitoylglycine).

-

Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further purify and concentrate the lipid fraction. For LLE, a common method involves the addition of methyl-tert-butyl ether (MTBE) and water[11].

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute this compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its internal standard need to be determined and optimized.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

The biosynthesis of this compound in mammals is a complex process with the secreted enzyme PM20D1 playing a central role. While other enzymes like FAAH and GLYAT may be involved, their specific contributions to the synthesis of this long-chain N-acyl amino acid require further investigation. This guide provides a foundation for researchers by outlining the current understanding of the biosynthetic pathways, presenting the available quantitative data, and detailing essential experimental protocols. Further research, particularly in elucidating the specific kinetic parameters of the involved enzymes and refining quantification methods, will be crucial for a complete understanding of this compound's physiological and pathological significance.

References

- 1. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 2. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cloning, Expression, and Purification of Histidine-Tagged Escherichia coli Dihydrodipicolinate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmmj.org [bmmj.org]

- 11. agilent.com [agilent.com]

Palmitoylglycine's Mechanism of Action in Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoylglycine (PalGly) is an endogenous N-acyl amide that has emerged as a significant modulator of sensory neuron activity and nociception. This technical guide provides an in-depth overview of the current understanding of PalGly's mechanism of action, focusing on its molecular targets and signaling pathways in sensory neurons. Palmitoylglycine has been shown to induce transient calcium influx in dorsal root ganglion (DRG) neurons and to potently inhibit the heat-evoked firing of nociceptive neurons.[1][2] Its actions are primarily mediated through G-protein coupled receptors (GPCRs), with evidence pointing towards the involvement of GPR18, GPR55, and GPR132. The signaling cascade is sensitive to pertussis toxin (PTX), indicating a crucial role for Gi/o proteins.[2] This guide summarizes key quantitative data, details experimental methodologies for studying PalGly's effects, and provides visual representations of the proposed signaling pathways.

Core Mechanism of Action

This compound exerts its effects on sensory neurons through a multifaceted mechanism that involves the activation of specific GPCRs, modulation of intracellular calcium levels, and subsequent downstream signaling events.

Molecular Targets

Several orphan GPCRs have been identified as potential receptors for this compound:

-

GPR18: N-arachidonoyl glycine (B1666218) (NAGly), a structurally related N-acyl amide, is a high-affinity ligand for GPR18.[1] PalGly's effects on sensory neurons are sensitive to pertussis toxin, which is consistent with the Gi/o coupling of GPR18.[2]

-

GPR55: This receptor is activated by various lipid ligands, including other N-acyl amides like palmitoylethanolamide (B50096) (PEA).[1] Given the structural similarity, GPR55 is a plausible target for this compound.

-

GPR132 (G2A): Recent studies have identified N-acylamides, particularly N-acylglycines, as activators of GPR132. The order of potency from one study was N-palmitoylglycine > 9-HODE ≈ N-linoleoylglycine.

Signaling Pathways

The binding of this compound to its cognate GPCR(s) on sensory neurons initiates a signaling cascade that leads to the modulation of neuronal excitability.

-

G-Protein Coupling: The inhibitory effect of pertussis toxin on this compound-induced calcium influx strongly suggests the involvement of Gi/o proteins.[2] Upon receptor activation, the Gαi/o subunit inhibits adenylyl cyclase, while the Gβγ subunit can directly modulate ion channels.

-

Calcium Influx: this compound induces a transient increase in intracellular calcium in both native adult DRG cells and the F-11 cell line (a DRG-like cell line).[1][2] This calcium influx is dependent on the presence of extracellular calcium and is blocked by non-selective calcium channel blockers such as ruthenium red, SK&F96365, and La3+.[2]

-

Nitric Oxide Production: The elevated intracellular calcium activates calcium-sensitive nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO).[2] This effect can be inhibited by the NOS inhibitor 7-nitroindazole.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound on sensory neurons.

Table 1: Effect of this compound on Nociceptive Neuron Firing

| Parameter | Value | Cell Type | Species | Reference |

| Inhibition of Heat-Evoked Firing | Potent inhibition | Wide Dynamic Range (WDR) neurons | Rat | [1] |

| Subdermal Dose | 0.43 µg in 50 µl | In vivo | Rat | [1] |

Table 2: this compound-Induced Calcium Influx

| Parameter | Value | Cell Type/Condition | Species | Reference |

| EC50 for Calcium Influx | Not explicitly determined | F-11 cells | - | [1] |

| Effective Concentration | Micromolar range | F-11 cells, DRG neurons | Rat | [1] |

| Blockade of Calcium Influx | Complete | F-11 cells | - | [2] |

| Inhibitors Used | Ruthenium red, SK&F96365, La3+ | F-11 cells | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Calcium Imaging in F-11 Cells

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in F-11 cells using the ratiometric fluorescent indicator Fura-2 AM.

3.1.1. Materials

-

F-11 cells

-

Poly-D-lysine or collagen-coated glass coverslips

-

Ham's F-12 medium

-

Fura-2 AM (3 µM)

-

HEPES-Tyrode buffer

-

This compound

-

Inverted fluorescence microscope with a xenon arc illuminator and a filter wheel for alternating excitation wavelengths (340 nm and 380 nm)

-

Cooled CCD camera

-

Image analysis software

3.1.2. Cell Preparation and Dye Loading

-

Plate F-11 cells on poly-D-lysine or collagen-coated glass coverslips 24 hours before imaging.

-

Immediately prior to imaging, load the cells with 3 µM Fura-2 AM in Ham's F-12 medium for 60 minutes at room temperature.

-

Wash the cells three times with Ham's F-12 medium to remove extracellular dye.

-

Mount the coverslip onto the imaging chamber on the inverted microscope.

3.1.3. Image Acquisition and Analysis

-

Record a baseline fluorescence for 60 seconds.

-

Alternately excite the cells at 340 nm and 380 nm using a filter wheel.

-

Capture emitted light at 510 nm using a cooled CCD camera.

-

Apply this compound at the desired concentration.

-

Record the changes in fluorescence intensity over time.

-

Quantify the data by integrating the area under the curve of the calcium concentration (in nanomolar) over time (in seconds). The ratio of the fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.

Electrophysiological Recordings from Spinal Dorsal Horn

This protocol details the in vivo extracellular recording of heat-evoked firing of wide dynamic range (WDR) nociceptive neurons in the rat spinal dorsal horn.

3.2.1. Materials

-

Sprague-Dawley rats (male, 300-450 g)

-

Urethane anesthesia

-

Tungsten microelectrode

-

Amplifier and data acquisition system

-

Heat stimulator

-

This compound solution

-

Vehicle solution (e.g., ethanol/Emulphor/saline)

3.2.2. Animal Preparation and Neuron Identification

-

Anesthetize the rat with urethane.

-

Perform a laminectomy to expose the spinal cord at the lumbar level.

-

Introduce a tungsten microelectrode into the dorsal horn to record extracellular action potentials.

-

Identify WDR neurons by their increasing firing rates in response to graded mechanical stimuli (brush, pressure, pinch) and noxious heat applied to the hind paw receptive field.

3.2.3. Recording Protocol

-

Establish a stable baseline of heat-evoked responses by applying three heat stimuli at 10-minute intervals.

-

Administer this compound (e.g., 0.43 µg in 50 µl) or vehicle subdermally into the receptive field.

-

Measure heat-evoked responses at 10-minute intervals for at least 30 minutes post-injection.

-

Analyze the data by comparing the firing rates before and after the injection of this compound or vehicle.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound in sensory neurons and a typical experimental workflow for calcium imaging.

Proposed Signaling Pathway of this compound```dot

// Nodes PalGly [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="GPCR (GPR18/GPR55/GPR132)", shape=cds, fillcolor="#FBBC05"]; Gi_o [label="Gi/o Protein", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_alpha [label="Gαi/o", shape=ellipse, fillcolor="#F1F3F4"]; G_beta_gamma [label="Gβγ", shape=ellipse, fillcolor="#F1F3F4"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; Ca_channel [label="Ca²⁺ Channel", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4"]; Ca_i [label="↑ [Ca²⁺]i", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOS [label="Nitric Oxide\nSynthase (NOS)", shape=ellipse, fillcolor="#FBBC05"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#F1F3F4"]; Neuronal_Modulation [label="Modulation of\nNeuronal Excitability\n(↓ Firing)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTX [label="Pertussis Toxin", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PalGly -> GPCR [label="binds"]; GPCR -> Gi_o [label="activates"]; Gi_o -> G_alpha; Gi_o -> G_beta_gamma; G_alpha -> AC [arrowhead=tee, label="inhibits"]; AC -> cAMP [arrowhead=none, style=dashed]; G_beta_gamma -> Ca_channel [label="modulates"]; Ca_channel -> Ca_influx; Ca_influx -> Ca_i; Ca_i -> NOS [label="activates"]; NOS -> NO; Ca_i -> Neuronal_Modulation; NO -> Neuronal_Modulation; PTX -> Gi_o [arrowhead=tee, label="inhibits", style=dashed, color="#EA4335"]; }``` Caption: Proposed signaling pathway for this compound in sensory neurons.

Experimental Workflow for Calcium Imaging

Caption: General experimental workflow for calcium imaging experiments.

Conclusion

This compound is a bioactive lipid with significant modulatory effects on sensory neuron function. Its mechanism of action, involving GPCR activation, Gi/o protein signaling, and subsequent modulation of intracellular calcium and nitric oxide production, presents a promising avenue for the development of novel analgesic therapies. Further research is warranted to fully elucidate the specific roles of GPR18, GPR55, and GPR132 in mediating the effects of this compound and to explore the therapeutic potential of targeting this signaling pathway for pain management.

References

An In-depth Technical Guide on the Role of Palmitoylglycine in Modulating Calcium Influx

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoylglycine (PalGly) is an endogenous N-acyl amino acid that has emerged as a significant modulator of intracellular calcium concentration, particularly within sensory neurons. This technical guide provides a comprehensive overview of the mechanisms by which PalGly influences calcium influx, detailing the involved signaling pathways, summarizing key quantitative data, and presenting detailed experimental protocols. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of PalGly and related compounds in pain, inflammation, and other signaling pathways governed by calcium homeostasis.

Introduction

N-acyl amino acids are a class of lipid signaling molecules structurally related to the endocannabinoids.[1] Palmitoylglycine, consisting of a palmitic acid molecule linked to a glycine (B1666218) amino acid, is found in notable concentrations in mammalian skin and spinal cord tissue.[1][2] Research has demonstrated that PalGly can induce a transient influx of calcium in dorsal root ganglion (DRG) neurons and the F-11 cell line, a DRG-like cell line.[1][2][3] This activity suggests a role for PalGly in modulating neuronal excitability and signaling. The mechanism of action involves a G-protein coupled receptor and downstream activation of non-selective cation channels, leading to subsequent intracellular signaling events. A key discovery has identified the G-protein-coupled receptor GPR132 (also known as G2A) as a receptor for N-palmitoylglycine.[4]

Signaling Pathway of this compound-Mediated Calcium Influx

The influx of calcium initiated by this compound is a multi-step process involving a specific G-protein coupled receptor and downstream effector channels. The signaling cascade is sensitive to pertussis toxin (PTX), indicating the involvement of a Gαi/o subunit.[1][2][3] The recently identified receptor for PalGly is GPR132.[4]

The proposed signaling pathway is as follows:

-

Receptor Binding: this compound binds to and activates the GPR132 receptor on the cell surface.

-

G-protein Activation: This activation leads to the dissociation of the heterotrimeric G-protein, with the Gαi/o subunit inhibiting adenylyl cyclase (a canonical pathway for Gi) and the βγ subunits being released to interact with downstream effectors.

-

Ion Channel Gating: The Gβγ subunits are hypothesized to directly or indirectly gate non-selective cation channels on the plasma membrane.

-

Calcium Influx: The opening of these channels permits the influx of extracellular calcium into the cell.

-

Downstream Effects: The resulting increase in intracellular calcium concentration can then activate various calcium-sensitive enzymes, such as nitric oxide synthase (NOS), leading to the production of nitric oxide (NO).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the effects of this compound on calcium influx and its interaction with its identified receptor.

Table 1: Potency of this compound in Inducing Calcium Influx

| Compound | Cell Line | Parameter | Value | Reference |

| N-palmitoylglycine | F-11 | EC50 | 5.5 µM | [1] |

Table 2: Inhibition of this compound-Induced Calcium Influx

| Inhibitor | Target | Cell Line | Effect | Reference |

| Pertussis Toxin | Gαi/o proteins | F-11 | Inhibition of Ca2+ influx | [1] |

| Ruthenium Red | Non-selective cation channels | F-11 | Blockade of Ca2+ influx | [1][2][3] |

| SK&F96365 | Non-selective cation channels | F-11 | Blockade of Ca2+ influx | [1][2][3] |

| Lanthanum (La3+) | Non-selective cation channels | F-11 | Blockade of Ca2+ influx | [1][2][3] |

Table 3: Activity of N-acylglycines at the GPR132 Receptor

| Compound | Parameter | Relative Potency | Reference |

| N-palmitoylglycine | Agonist | +++++ | [4] |

| N-linoleoylglycine | Agonist | ++++ | [4] |

| N-oleoylglycine | Agonist | +++ | [4] |

| N-stearoylglycine | Agonist | +++ | [4] |

| N-arachidonoylglycine | Agonist | ++ | [4] |

| N-docosahexaenoylglycine | Agonist | + | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's role in calcium influx.

Cell Culture of F-11 Cells

The F-11 cell line, a hybrid of rat dorsal root ganglion neurons and mouse neuroblastoma cells, is a common model for studying sensory neuron physiology.

-

Media: Cells are maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 2% HAT supplement (hypoxanthine, aminopterin, thymidine), and 2 mM L-glutamine.[2]

-

Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency. The media is aspirated, cells are washed with phosphate-buffered saline (PBS), and then detached using a trypsin-EDTA solution. Fresh media is added to inactivate the trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh media and plated onto new culture dishes.

Measurement of Intracellular Calcium Influx using Fura-2 AM

This protocol details the measurement of changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

-

Cell Plating: F-11 cells are plated onto poly-D-lysine-coated glass coverslips or 96-well black-walled, clear-bottom plates 24 hours prior to the experiment.[1]

-

Dye Loading:

-

Prepare a loading buffer of 3 µM Fura-2 AM in Ham's F-12 medium. To aid in dye solubility, an equal volume of 20% pluronic acid in DMSO can be mixed with the Fura-2 AM stock before dilution in the medium.

-

Aspirate the culture medium from the cells and wash once with Ham's F-12 medium.

-

Add the Fura-2 AM loading buffer to the cells and incubate for 60 minutes at room temperature in the dark.[1]

-

Following incubation, wash the cells three times with Ham's F-12 medium to remove extracellular dye.[1]

-

-

Calcium Imaging:

-

Mount the coverslip onto an inverted microscope equipped for fluorescence imaging or place the 96-well plate into a fluorescence plate reader (e.g., FlexStation II).

-

Establish a baseline fluorescence reading by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

To initiate the experiment, add this compound at the desired concentration. For inhibition studies, pre-incubate the cells with the antagonist (e.g., ruthenium red, SK&F96365, or PTX) for an appropriate time before adding this compound.

-

Continuously record the 340/380 nm fluorescence ratio over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis: The change in intracellular calcium is represented by the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). The response to this compound can be quantified by measuring the peak change in this ratio from the baseline.

Mandatory Visualizations

Experimental Workflow for Calcium Influx Measurement

The following diagram illustrates the general workflow for conducting a calcium influx experiment to assess the effect of this compound.

Logical Relationship of Experimental Observations

The following diagram illustrates the logical connections between the key experimental findings that define the mechanism of this compound-induced calcium influx.

Conclusion

This compound is a bioactive lipid that modulates calcium influx in sensory neurons through the activation of the GPR132 receptor and subsequent opening of non-selective cation channels. This technical guide provides a detailed framework for understanding and investigating this signaling pathway. The presented data and protocols offer a solid foundation for further research into the physiological roles of this compound and its potential as a therapeutic target for conditions involving aberrant calcium signaling, such as chronic pain and inflammation. Future studies should focus on further elucidating the direct interactions between the activated G-protein and the specific ion channels involved, as well as exploring the broader physiological consequences of GPR132 activation by this compound in various cell types and tissues.

References

- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmitoylglycine's Role in Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the signaling mechanisms by which palmitoylglycine (PalGly), an endogenous N-acyl amide, modulates nitric oxide (NO) production. This document outlines the key signaling pathways, presents quantitative data from seminal studies, and offers detailed experimental protocols relevant to the investigation of this pathway. The information is intended to support further research and drug development efforts targeting this novel signaling axis.

Core Signaling Pathway of this compound-Induced Nitric Oxide Production

This compound initiates a signaling cascade that culminates in the production of nitric oxide. The primary mechanism involves the activation of a G-protein coupled receptor (GPCR), leading to an influx of extracellular calcium and subsequent activation of calcium-sensitive nitric oxide synthase (NOS) enzymes.[1][2] Recent research has identified GPR132 (also known as G2A) as a receptor for this compound.

The binding of this compound to its GPCR is believed to activate a pertussis toxin-sensitive G-protein.[1][2][3] This activation leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This initial calcium release, coupled with the activation of non-selective cation channels in the plasma membrane, results in a significant influx of extracellular calcium.[1][3] This sustained increase in intracellular calcium is a critical step, as it leads to the activation of calcium-dependent nitric oxide synthases (NOS), such as endothelial NOS (eNOS) and neuronal NOS (nNOS), which then produce nitric oxide from L-arginine.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of this compound on nitric oxide production and related cellular responses.

Table 1: Effect of this compound on Nitric Oxide Production in F-11 Cells

| This compound Concentration | Mean Fluorescence Intensity (DAF-2) | Standard Error of the Mean (SEM) |

| Vehicle (Control) | ~100 | - |

| 1 µM | ~150 | - |

| 10 µM | ~250 | - |

| 30 µM | ~350 | - |

Data extracted and estimated from Rimmerman et al., 2008, Figure 7. The y-axis represents the percentage of control fluorescence.

Table 2: Inhibition of this compound-Induced Nitric Oxide Production

| Treatment | Mean Fluorescence Intensity (DAF-2) | Standard Error of the Mean (SEM) |

| This compound (30 µM) | ~350 | - |

| This compound + 7-nitroindazole (B13768) (NOS inhibitor) | ~100 | - |

| This compound + Ruthenium Red (Calcium channel blocker) | ~100 | - |

| This compound + SK&F96365 (Calcium channel blocker) | ~100 | - |

Data extracted and estimated from Rimmerman et al., 2008, Figure 7. The y-axis represents the percentage of control fluorescence.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound and nitric oxide production.

Measurement of Nitric Oxide Production using DAF-2 Fluorescence

This protocol is adapted from the methods described by Rimmerman et al. (2008).[1]

Objective: To quantify the production of nitric oxide in cultured cells following stimulation with this compound.

Materials:

-

F-11 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-